1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activities.
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves several key steps:
Industrial production may utilize continuous flow reactors and automated synthesis platforms to optimize yield and purity.
The molecular formula for 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is , with a molecular weight of approximately 255.75 g/mol.
Property | Data |
---|---|
Molecular Formula | C11H18N5 |
Molecular Weight | 255.75 g/mol |
IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-isopropylpyrazol-4-yl)methanamine |
InChI Key | KRLFQSKXGQOHSN-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C=C1CNCC2=NN(C=C2)C)C |
The compound can undergo several chemical reactions:
Common reagents include acidic or basic catalysts and organic solvents like dichloromethane or ethanol .
The mechanism of action for 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine primarily involves its interaction with biological targets at the molecular level. It is believed that the presence of multiple nitrogen atoms in its structure allows it to form hydrogen bonds with various biological molecules, potentially influencing pathways related to inflammation and microbial resistance.
The compound may exert its effects through modulation of enzyme activity or receptor binding, which leads to downstream biological effects such as reduced inflammation or enhanced antimicrobial activity .
The physical properties include:
Relevant chemical properties include:
Further studies are needed to elucidate specific physical constants such as melting point, boiling point, and spectral data (e.g., NMR, IR) for comprehensive characterization.
The compound has several applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3